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Compound of Interest

Compound Name: 7-Octen-1-ol

Cat. No.: B081980

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
unsaturated fatty alcohol, 7-octen-1-ol. The information presented herein is crucial for the
identification, characterization, and quality control of this compound in research and
development settings. This document details the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, alongside the experimental protocols for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 7-octen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.88 - 5.71 m 1H H-7
5.02 - 4.90 m 2H H-8
3.64 t 2H H-1
2.05 q 2H H-6
1.56 p 2H H-2
1.41-1.25 m 6H H-3, H-4, H-5
1.09 S 1H -OH

Note: 'm' denotes multiplet, 't' denotes triplet, 'q’ denotes quartet, 'p' denotes pentet, and 's'
denotes singlet.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Carbon Assignment
139.2 C-7
114.1 C-8
63.1 C-1
33.8 C-6
32.8 C-2
29.1 C-4
28.9 C-5
25.7 C-3

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Vibrational Mode

3330 (broad) O-H stretch

3075 =C-H stretch

2927 C-H stretch (asymmetric)
2856 C-H stretch (symmetric)
1641 C=C stretch

1465 C-H bend

1058 C-O stretch

991 =C-H bend (out-of-plane)
909 =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass-to-Charge Ratio
(m/z)

Putative Fragment

Relative Intensity (%)

Assignment

128 5 [M]* (Molecular lon)
110 15 [M - H20]*

95 30 [M - H20 - CHs]*

81 60 [CeHa]*

67 85 [CsHA]*

55 100 [CaH7]*

a1 95 [CsHs]*

Experimental Protocols

The following protocols describe the methodologies for acquiring the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 7-octen-1-ol (approximately 10-20 mg for *H NMR and 50-
100 mg for 13C NMR) is dissolved in deuterated chloroform (CDCls, 0.5-0.7 mL) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to
a5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 400 MHz
for tH NMR and 100 MHz for 33C NMR is utilized.

H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

13C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s

Spectral Width: 200 ppm

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b081980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Sample Preparation: As a neat liquid, a single drop of 7-octen-1-ol is placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond
ATR accessory is used for analysis.

Acquisition Parameters:

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 32

o Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis.

Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: The analysis is performed using a Gas Chromatography-
Mass Spectrometry (GC-MS) system. A dilute solution of 7-octen-1-ol in a volatile organic
solvent (e.g., dichloromethane) is injected into the GC. The eluting compound is then
introduced into the mass spectrometer and ionized by electron impact (El) at 70 eV.

Instrumentation:

e Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x
0.25 pm).

e Carrier Gas: Helium at a constant flow rate.

o Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C.
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e Mass Spectrometer: Quadrupole mass analyzer.
Acquisition Parameters:

e Mass Range: m/z 35 - 300

e Scan Speed: 1 scan/s

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 7-octen-1-ol.
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Workflow for Spectroscopic Analysis of 7-Octen-1-ol
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Click to download full resolution via product page
Caption: Logical workflow for the spectroscopic analysis of 7-Octen-1-ol.

 To cite this document: BenchChem. [Spectroscopic Profile of 7-Octen-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081980#spectroscopic-data-for-7-octen-1-ol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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